

# Validating Lanthanum-138 Data: A Comparative Guide to Methodologies Using Geological Reference Materials

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## Compound of Interest

Compound Name: Lanthanum-138

Cat. No.: B101452

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For researchers, scientists, and drug development professionals engaged in high-precision isotopic analysis, the accurate determination of **Lanthanum-138** ( $^{138}\text{La}$ ) abundance is critical. This guide provides a comprehensive comparison of analytical methodologies for validating  $^{138}\text{La}$  data, utilizing established geological reference materials. Detailed experimental protocols and performance benchmarks are presented to aid in the selection and implementation of the most suitable analytical strategy.

Naturally occurring lanthanum is composed of two isotopes: the highly abundant  $^{139}\text{La}$  (99.911%) and the rare, radioactive  $^{138}\text{La}$  (0.089%).<sup>[1]</sup> The precise measurement of the  $^{138}\text{La}/^{139}\text{La}$  ratio is essential for various applications, including geochronology and nuclear forensics. The validation of these measurements relies on the use of well-characterized geological reference materials and robust analytical techniques.

## A Comparative Look at High-Precision Isotopic Analysis Techniques

The two primary instruments for high-precision isotope ratio mass spectrometry are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). While both are capable of delivering high-quality data, they possess distinct advantages and disadvantages.

| Feature               | Thermal Ionization Mass Spectrometry (TIMS)   | Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)   |
|-----------------------|---|--|
| Precision & Accuracy  | Generally offers higher precision and accuracy for many isotopic systems.                                       | Capable of high precision, though may be slightly lower than TIMS for some elements.   |
| Sample Throughput     | Lower throughput due to manual sample loading and longer analysis times.  | Higher throughput, often automated, allowing for more samples to be analyzed in a given time.  |
| Ionization Efficiency | Variable, dependent on the element.   | High and consistent ionization efficiency for a wide range of elements.  |
| Interferences         | Primarily isobaric interferences, which can be managed with high-resolution instruments or chemical separation. | Can have isobaric and polyatomic interferences, which may require specialized sample introduction systems or mathematical corrections. |
| Versatility           | Less versatile in terms of the range of elements that can be readily analyzed.                                  | Highly versatile, capable of analyzing a broader spectrum of elements in the periodic table.   |
| Cost & Complexity     | Generally lower running costs but can be technically demanding to operate.                                      | Higher running costs (e.g., argon consumption) but often with more user-friendly software.   |

## Experimental Protocol: Determination of $^{138}\text{La}$ in Silicate Rock Reference Materials

The following protocol outlines a comprehensive procedure for the determination of the  $^{138}\text{La}/^{139}\text{La}$  isotope ratio in silicate rock geological reference materials, such as USGS standards (e.g., BHVO-2, BCR-2, AGV-2).

## Sample Digestion

A complete digestion of the silicate matrix is crucial to ensure all lanthanum is available for separation and analysis.

- Materials:
  - Powdered geological reference material (e.g., BHVO-2, BCR-2)
  - High-purity hydrofluoric acid (HF)
  - High-purity nitric acid (HNO<sub>3</sub>)
  - High-purity hydrochloric acid (HCl)
  - Savillex® PFA vials
  - Hot plate
- Procedure:
  - Accurately weigh approximately 100-200 mg of the powdered rock standard into a clean Savillex® PFA vial.
  - In a fume hood, add 2 mL of concentrated HNO<sub>3</sub> and 4 mL of concentrated HF to the vial.
  - Cap the vial and place it on a hotplate at approximately 120°C for 48 hours to ensure complete dissolution of the silicate matrix.
  - After cooling, carefully uncap the vial and evaporate the solution to dryness on the hotplate at a lower temperature (around 80°C).
  - Add 2 mL of concentrated HNO<sub>3</sub> and again evaporate to dryness to remove any remaining fluoride residues.
  - Repeat the previous step.
  - Dissolve the final residue in 4 mL of 6M HCl. The sample is now ready for chemical separation.

## Chemical Separation of Lanthanum

The separation of lanthanum from other elements, particularly other Rare Earth Elements (REEs) and elements that can cause isobaric interferences (e.g.,  $^{138}\text{Ce}$  and  $^{138}\text{Ba}$ ), is a critical step for high-precision TIMS analysis. This is typically achieved through multi-stage ion-exchange chromatography.

- Materials:
  - Cation exchange resin (e.g., AG50W-X8)
  - Ln Resin (Eichrom Technologies)
  - Hydrochloric acid (HCl) of various molarities
  - Nitric acid ( $\text{HNO}_3$ ) of various molarities
  - Chromatography columns
- Procedure:
  - Group REE Separation:
    - Load the dissolved sample in 6M HCl onto a pre-conditioned cation exchange column (e.g., AG50W-X8).
    - Elute the major matrix elements with 2M HCl.
    - Elute the REE fraction with 6M HCl.
  - Lanthanum Separation from other REEs:
    - Evaporate the collected REE fraction to dryness and redissolve in a small volume of dilute acid (e.g., 0.2M  $\text{HNO}_3$ ).
    - Load the sample onto a pre-conditioned Ln resin column.
    - Elute other REEs using a stepwise gradient of increasing  $\text{HNO}_3$  concentrations. Lanthanum is typically one of the last light REEs to be eluted.

- Collect the purified Lanthanum fraction.

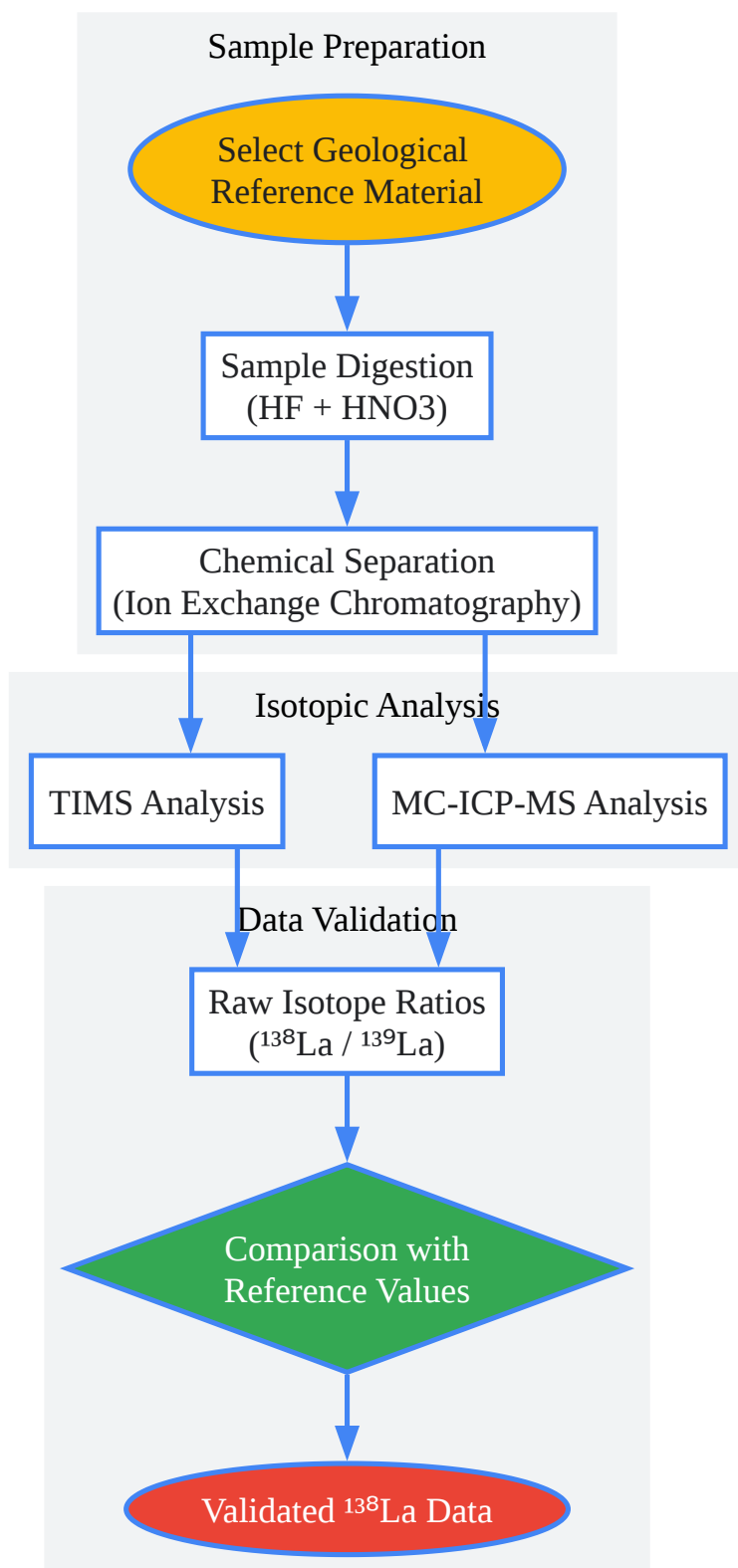
## Mass Spectrometric Analysis

The isotopic composition of the purified lanthanum fraction is then determined by either TIMS or MC-ICP-MS.

- TIMS Analysis:
  - The purified La solution is loaded onto a previously outgassed rhenium (Re) filament.
  - The filament is placed into the TIMS source.
  - The sample is heated in a controlled manner to achieve stable ion emission.
  - The  $^{138}\text{La}$  and  $^{139}\text{La}$  ion beams are measured simultaneously using a multi-collector array.
  - Data is collected over multiple cycles to obtain high-precision measurements.
- MC-ICP-MS Analysis:
  - The purified La solution is diluted to an appropriate concentration (typically in 2%  $\text{HNO}_3$ ).
  - The solution is introduced into the plasma source of the MC-ICP-MS.
  - Instrumental mass bias is corrected for using a standard of known isotopic composition or by applying a mass fractionation law.
  - The  $^{138}\text{La}$  and  $^{139}\text{La}$  ion beams are measured simultaneously.

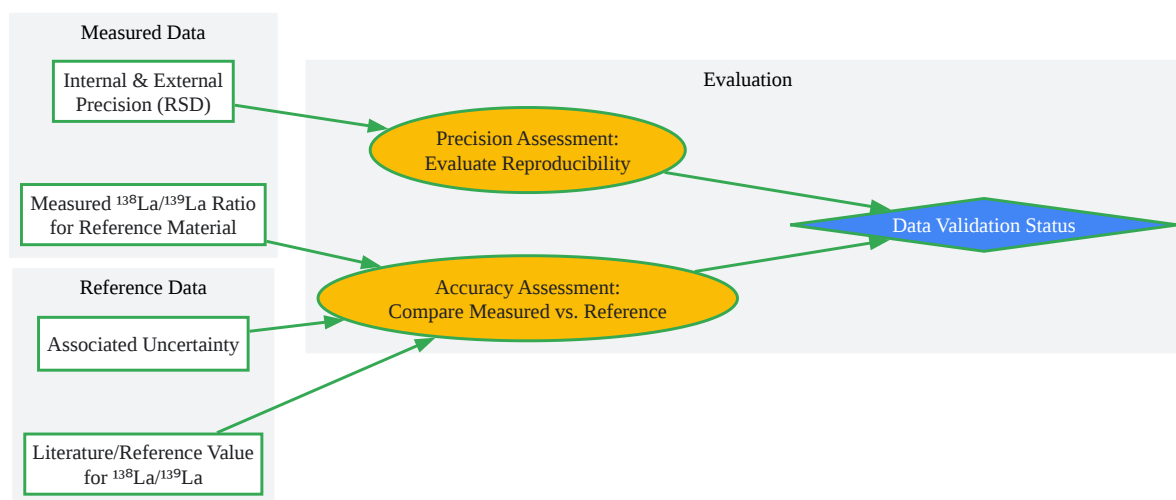
## Data Validation and Comparison

The validation of the measured  $^{138}\text{La}$  data is achieved by comparing the results obtained for the geological reference materials against any available reference or literature values. While certified values for  $^{138}\text{La}$  in these materials are not readily available, comparison with high-precision data from other established laboratories provides a benchmark for accuracy. The internal and external precision of the measurements should also be carefully evaluated.



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Caption: Experimental workflow for the validation of **Lanthanum-138** data.



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Caption: Logical flow for data validation and comparison of  $^{138}\text{La}$  measurements.

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## References

- 1. Isotopes of lanthanum - Wikipedia [en.wikipedia.org]
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